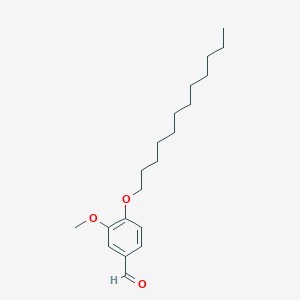

4-(Dodecyloxy)-3-methoxybenzaldehyde

Description

4-(Dodecyloxy)-3-methoxybenzaldehyde (CAS: N/A) is an aromatic aldehyde characterized by a methoxy group at the 3-position and a dodecyloxy (C12H25O) chain at the 4-position of the benzaldehyde core. Its structure has been confirmed via 13C NMR spectroscopy, with key signals at δ = 68.44 ppm (OCH2), 164.28 ppm (C-4), and 190.82 ppm (CHO) . The dodecyloxy chain imparts significant hydrophobicity, making the compound suitable for applications in liquid crystals and photochemical materials, such as BODIPY sensitizers for TiO2 photocatalysts .

Properties

CAS No. |

93206-91-8 |

|---|---|

Molecular Formula |

C20H32O3 |

Molecular Weight |

320.5 g/mol |

IUPAC Name |

4-dodecoxy-3-methoxybenzaldehyde |

InChI |

InChI=1S/C20H32O3/c1-3-4-5-6-7-8-9-10-11-12-15-23-19-14-13-18(17-21)16-20(19)22-2/h13-14,16-17H,3-12,15H2,1-2H3 |

InChI Key |

DNOUZCXUTYVRSR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC1=C(C=C(C=C1)C=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares 4-(Dodecyloxy)-3-methoxybenzaldehyde with analogous benzaldehyde derivatives:

Key Observations:

- Lipophilicity : The dodecyloxy chain in this compound results in higher hydrophobicity compared to ethoxy (C10H12O3) or methoxy (C9H10O2) analogs, influencing its use in lipid-rich environments .

- Solubility : Shorter chains (e.g., ethoxy) or polar groups (e.g., difluoromethoxy) enhance solubility in polar solvents. For example, 4-(Difluoromethoxy)-3-methoxybenzaldehyde has a Log S value of -1.7, making it more water-soluble than the dodecyloxy derivative .

This compound

- Synthesis : Typically involves alkylation of 3-methoxy-4-hydroxybenzaldehyde (vanillin derivative) with 1-bromododecane under basic conditions .

- Purification : Requires column chromatography due to the compound’s high molecular weight and hydrophobicity .

Comparison with Other Derivatives:

- 4-Ethoxy-3-methoxybenzaldehyde : Synthesized via methylation of vanillin with ethylating agents (e.g., (2-bromoethyl)benzene), followed by purification with silica gel chromatography .

- 4-[(3-Bromobenzyl)oxy]-3-methoxybenzaldehyde : Prepared by nucleophilic substitution between vanillin and 3-bromobenzyl bromide, yielding a bromine-functionalized intermediate for further cross-coupling reactions .

Reactivity Trends:

- Electrophilic Substitution : Methoxy and alkoxy groups direct electrophilic attacks to the para position, enabling regioselective modifications.

- Functionalization : The dodecyloxy chain’s inertness contrasts with halogenated derivatives (e.g., bromine in ), which readily undergo Suzuki or Ullmann couplings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.